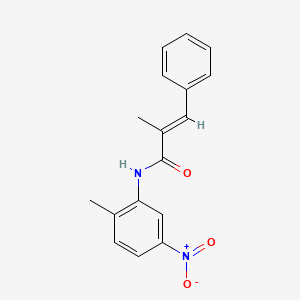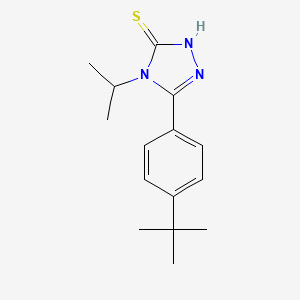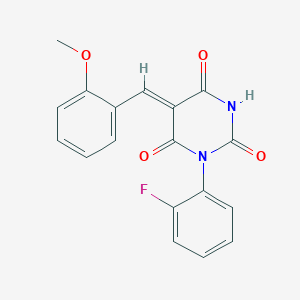![molecular formula C16H15ClN2O2S B5779438 2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name CBTA and has a molecular formula of C15H13ClN2O2S.
作用机制
The mechanism of action of CBTA is not fully understood. However, studies have shown that CBTA inhibits the activity of various enzymes, including topoisomerase II and histone deacetylase. Additionally, CBTA has been shown to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
CBTA has been shown to have various biochemical and physiological effects. In cancer cells, CBTA has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. Additionally, CBTA has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
In bacterial and fungal cells, CBTA has been shown to disrupt cell membrane integrity and inhibit cell growth. Additionally, CBTA has been shown to inhibit the activity of various enzymes involved in bacterial and fungal metabolism.
实验室实验的优点和局限性
One advantage of using CBTA in lab experiments is its broad spectrum of activity against various cancer cell lines, bacteria, and fungi. Additionally, CBTA has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
However, one limitation of using CBTA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, CBTA has been shown to have poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are many future directions for research on CBTA. One area of research is in the development of more efficient synthesis methods for CBTA. Additionally, further research is needed to fully understand the mechanism of action of CBTA and to identify its molecular targets.
Another area of research is in the development of new formulations of CBTA that can improve its solubility and bioavailability. Additionally, further research is needed to evaluate the safety and efficacy of CBTA in vivo, including in animal models and clinical trials.
Overall, CBTA is a promising compound with potential applications in various fields. Further research is needed to fully understand its properties and to identify its potential therapeutic uses.
合成方法
The synthesis of CBTA involves the reaction of 2-chlorobenzyl chloride with thioacetic acid to form 2-[(2-chlorobenzyl)thio]acetic acid. This intermediate is then reacted with 2-aminobenzamide to form CBTA. The overall synthesis method is shown below:
科学研究应用
CBTA has been studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. CBTA has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CBTA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
CBTA has also been studied for its potential applications in the treatment of bacterial and fungal infections. CBTA has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. CBTA has also been shown to have antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus.
属性
IUPAC Name |
2-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-7-3-1-5-11(13)9-22-10-15(20)19-14-8-4-2-6-12(14)16(18)21/h1-8H,9-10H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMKGJVBDLNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=CC=C2C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)

![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)

![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)

![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)

